Iomeprol-d3

Description

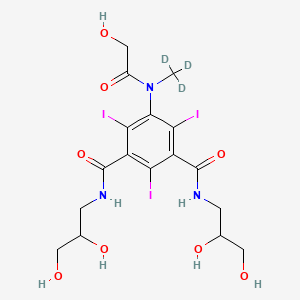

Iomeprol-d3 (CAS 1185146-41-1) is a deuterium-labeled analog of the nonionic iodinated contrast agent Iomeprol (CAS 78649-41-9). Its molecular formula is C₁₇H₁₉D₃I₃N₃O₈, with a molecular weight of 780.10 g/mol . The compound is specifically designed for analytical and pharmacokinetic studies, serving as a stable internal standard to enhance the accuracy of liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) by minimizing isotopic interference . This compound is structurally characterized by the substitution of three hydrogen atoms with deuterium at the methyl group of the hydroxyacetyl moiety, as denoted by its IUPAC name: N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methyl-d₃-amino]-2,4,6-triiodo-1,3-benzenedicarboxamide . Analytical characterization methods include thin-layer chromatography (TLC: Rf = 0.70 in acetonitrile/water = 8:2) and ¹H-NMR in D₂O .

Properties

Molecular Formula |

C17H22I3N3O8 |

|---|---|

Molecular Weight |

780.1 g/mol |

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(trideuteriomethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)/i1D3 |

InChI Key |

NJKDOADNQSYQEV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: The industrial production of Iomeprol-d3 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process is carried out in controlled environments to maintain the stability of the compound and ensure its suitability for analytical applications.

Chemical Reactions Analysis

Types of Reactions: Iomeprol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to suit specific analytical needs.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substitution reagents (e.g., halogenating agents). The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in different analytical applications to study the compound's behavior and interactions in biological systems.

Scientific Research Applications

Iomeprol is a non-ionic, iodine-based radiographic contrast agent widely utilized in medical imaging. Classified as an acylaminobenzoic acid derivative, its chemical formula incorporates three iodine atoms, enhancing its radiopacity, which is crucial for effective X-ray imaging. Iomeprol is characterized by high water solubility, low osmolality, and reduced viscosity, contributing to its safety and efficacy in diagnostic imaging.

Scientific Research Applications

Preclinical Imaging for Drug Development

Iomeprol's capacity to provide detailed contrast enhancement in X-ray imaging makes it valuable for preclinical studies using animal models. Researchers can utilize it to observe the effects of new drugs on various physiological processes in a non-invasive manner. Iomeprol is investigated for the diagnostic of Coronary Artery Disease.

Kidney Function Studies

Due to its excretion primarily through the kidneys, Iomeprol is a useful tool for studying kidney function. Researchers can employ it to assess renal function and diagnose kidney-related conditions.

Clinical Studies

Randomized, double-blind, comparative studies reveal that the diagnostic efficacy of iomeprol solutions is similar to that of low-osmolar contrast media when similar iodine strengths are used . Iomeprol may also have better tolerability and safety than the ionic dimer and some of the nonionic monomers in selective applications .

Iomeprol in liposomal formulations

Iomeprol-containing liposomal formulations may facilitate the CT assessment of intrahepatic malignancies and CT angiography procedures .

Mechanism of Action

The mechanism by which Iomeprol-d3 exerts its effects involves its role as an internal standard in analytical techniques. By providing a stable reference point, this compound enables precise quantification of Iomeprol in biological samples, ensuring accurate and reliable results in pharmacokinetic and metabolic studies.

Molecular Targets and Pathways: this compound does not directly interact with biological targets but serves as a reference compound in analytical assays. Its presence helps to calibrate the measurement systems and improve the accuracy of the results.

Comparison with Similar Compounds

Tissue-Clearing Agents

Iomeprol-d3 is a key component of refractive index matching solutions (RIMS), specifically nRIMS , which contains 80% (w/v) this compound and achieves a refractive index (RI) of 1.46 . Its performance is compared to other tissue-clearing agents:

Key Findings :

- nRIMS (this compound) outperforms glycerol and sorbitol in rodent brain imaging but is suboptimal for human tissue, where 47% TDE in phosphate buffer (PB) is superior .

- PROTOS shares functional similarities with RIMS but lacks detailed RI data .

Analytical Standards

This compound is compared to its parent compound, Iomeprol, and other deuterated standards:

Key Findings :

- This compound’s deuterium atoms provide distinct mass spectral signatures, enabling precise quantification of Iomeprol in biological matrices .

- Unlike non-deuterated Iomeprol, this compound avoids isotopic dilution effects in LC-MS workflows .

Tissue-Clearing Efficiency

- A 2016 study demonstrated that nRIMS (this compound) achieves superior transparency in mouse brains compared to glycerol-based methods, with minimal tissue shrinkage .

- Human brain tissue processed with 47% TDE showed better structural preservation than nRIMS, highlighting the need for application-specific optimization .

Analytical Performance

- TLC and ¹H-NMR analyses confirm the purity (>99.22% deuterated form) and stability of this compound, critical for reproducible pharmacokinetic studies .

- In LC-MS, this compound improved the accuracy of Iomeprol quantification in plasma samples, with a detection limit of 0.17% for non-deuterated contaminants .

Biological Activity

Iomeprol-d3 is a non-ionic iodinated contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity is closely related to its chemical structure, safety profile, and interactions with biological systems. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.

This compound has a molecular formula of C17H22I3N3O8 and a molecular weight of approximately 780.10 g/mol. It exhibits low osmolality, which contributes to its favorable safety profile compared to older contrast agents. The non-ionic nature of this compound reduces the likelihood of adverse reactions such as nephrotoxicity and allergic responses .

Table 1: Comparison of this compound with Other Contrast Agents

| Property | This compound | Iohexol | Iopamidol |

|---|---|---|---|

| Molecular Weight | 780.10 g/mol | 821.0 g/mol | 777.9 g/mol |

| Osmolality | Low | Medium | Medium |

| Ionicity | Non-ionic | Ionic | Non-ionic |

| Nephrotoxicity Risk | Low | Moderate | Moderate |

Biological Activity and Clinical Applications

This compound is primarily utilized as a diagnostic aid in radiology due to its ability to enhance the visibility of internal structures during imaging studies. Its biological activity is characterized by:

- Radiopacity : The compound absorbs X-rays effectively, making it suitable for various imaging modalities.

- Safety Profile : Clinical studies indicate that this compound is well tolerated by patients, with systemic side effects occurring in less than 1% of cases, aside from mild nausea .

- Hypersensitivity Reactions : Some patients may experience delayed hypersensitivity reactions, particularly those with prior exposure to iodinated contrast media.

Case Studies

A notable study involving this compound focused on its application in CT angiography. Patients received injections of Iomeprol (350 mg I/ml) during imaging procedures, demonstrating effective vascular visualization with minimal adverse effects. The study highlighted the compound's role in enhancing diagnostic accuracy while maintaining patient safety .

Research Findings

Recent research has explored the interactions of this compound with various biological systems:

- Nephrotoxicity Assessment : Studies have shown that while this compound is designed to minimize nephrotoxicity, caution is advised when administering it to patients with pre-existing kidney conditions.

- Patient Demographics : A clinical trial involving over 4,800 patients revealed that individuals with risk factors (e.g., allergic predisposition and cardiovascular diseases) tolerated this compound well, reinforcing its safety profile .

Table 2: Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Tolerance in Diverse Populations | Over 4,800 patients showed high tolerance; <1% systemic side effects |

| Nephrotoxicity Risk | Minimal risk observed; caution advised for renal impairment |

| Hypersensitivity Reactions | Occurred in some patients; typically mild |

Q & A

Q. What are the established analytical techniques for quantifying Iomeprol-d3 purity in preclinical studies?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantifying this compound purity. Key steps include:

- Sample Preparation : Use deuterated solvents to minimize isotopic interference .

- Calibration Standards : Prepare a dilution series of this compound with internal standards (e.g., deuterated analogs) to ensure accuracy .

- Validation : Assess precision, linearity, and limits of detection (LOD) per ICH guidelines for analytical method validation .

- Data Reporting : Include chromatograms, retention times, and peak area ratios in tabular form to validate reproducibility .

Q. How to design a controlled study to assess this compound’s stability under varying physiological conditions?

Methodological Answer:

- Experimental Design : Use a factorial design to test variables like pH (1.2–7.4), temperature (25°C–37°C), and exposure time (0–48 hours) .

- Control Groups : Include negative controls (e.g., non-deuterated Iomeprol) and buffer-only samples to isolate degradation pathways .

- Endpoint Selection : Measure degradation products via LC-MS and compare stability profiles using Arrhenius kinetics .

- Statistical Analysis : Apply ANOVA to identify significant interactions between variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic (PK) data across heterogeneous patient cohorts?

Methodological Answer:

- Data Stratification : Segment cohorts by covariates (e.g., renal function, age) to isolate confounding variables .

- Bayesian Hierarchical Modeling : Incorporate prior PK data to adjust for inter-individual variability and reduce bias in sparse datasets .

- Contradiction Analysis : Use Mill’s methods of difference and agreement (from inductive reasoning frameworks) to identify outliers or systemic errors .

- Reporting Standards : Clearly document exclusion criteria and sensitivity analyses in supplementary materials .

Q. What strategies optimize experimental parameters for this compound’s contrast-enhanced imaging applications in multi-center trials?

Methodological Answer:

- Centralized Protocol Harmonization : Standardize imaging protocols (e.g., MRI pulse sequences, contrast timing) across sites to minimize technical variability .

- Blinding Mechanisms : Use third-party vendors to randomize contrast administration and maintain blinding integrity .

- Quality Control : Implement pre-trial phantom imaging to calibrate equipment and validate inter-site consistency .

- Data Integration : Employ federated learning models to pool data while adhering to privacy regulations .

Q. How can multi-omics data integration improve understanding of this compound’s metabolic interactions?

Methodological Answer:

- Study Design : Combine transcriptomic, proteomic, and metabolomic datasets from in vitro (hepatocyte models) and in vivo (rodent plasma) samples .

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or KEGG to map deuterium retention patterns to metabolic networks .

- Machine Learning : Apply partial least squares-discriminant analysis (PLS-DA) to identify biomarkers linked to this compound’s isotopic effects .

- Ethical Considerations : Ensure omics data anonymization and adhere to GDPR/IRB guidelines for human-derived samples .

Data Presentation and Validation

Q. How to validate contradictory findings in this compound’s nephrotoxicity profiles across preclinical models?

Methodological Answer:

- Model Selection : Compare results across species (e.g., rodents vs. primates) and in vitro models (e.g., renal proximal tubule cells) to assess translatability .

- Mechanistic Studies : Conduct isotope tracing to differentiate this compound-specific effects from general contrast agent toxicity .

- Meta-Analysis : Pool historical data using random-effects models to quantify heterogeneity and identify moderators (e.g., dosing regimen) .

- Peer Review : Submit findings to journals requiring raw data deposition (e.g., IOPscience) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.